molecular formula C35H40Cl2N6O8S2 B11775779 Anatibant mesylate CAS No. 515880-69-0

Anatibant mesylate

Cat. No.: B11775779
CAS No.: 515880-69-0
M. Wt: 807.8 g/mol
InChI Key: XSDHLAGTQUKMIQ-YCBFMBTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anatibant mesylate is a selective, potent, small-molecule antagonist of the bradykinin B2 receptor. It has been developed for the treatment of traumatic brain injury. This compound crosses the blood-brain barrier, reduces brain edema formation and brain damage, and improves neurological function following experimental traumatic brain injury .

Preparation Methods

The synthesis of anatibant mesylate involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments to ensure consistency and quality.

Chemical Reactions Analysis

Anatibant mesylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives with altered pharmacological properties.

Scientific Research Applications

Anatibant mesylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the interactions of bradykinin B2 receptor antagonists with their targets.

    Biology: It is used to investigate the role of bradykinin B2 receptors in various biological processes, including inflammation and pain.

    Medicine: It is being investigated for its potential therapeutic effects in the treatment of traumatic brain injury and other neurological disorders.

    Industry: It is used in the development of new drugs and therapeutic agents targeting bradykinin B2 receptors

Mechanism of Action

Anatibant mesylate exerts its effects by selectively binding to and antagonizing the bradykinin B2 receptor. This receptor is involved in various physiological processes, including inflammation, pain, and vascular permeability. By blocking the action of bradykinin at this receptor, this compound reduces brain edema formation, brain damage, and improves neurological function following traumatic brain injury .

Comparison with Similar Compounds

Anatibant mesylate is unique among bradykinin B2 receptor antagonists due to its high potency and selectivity. Similar compounds include:

This compound stands out due to its ability to cross the blood-brain barrier and its effectiveness at minimal concentrations, making it a promising candidate for the treatment of traumatic brain injury .

Biological Activity

Anatibant mesylate (LF 16-0687 Ms) is a potent, selective non-peptide antagonist of the bradykinin B2 receptor. Its biological activity has been extensively studied, particularly in the context of neuroprotection and traumatic brain injury (TBI). This article reviews the pharmacological properties, mechanisms of action, and clinical findings associated with this compound, supported by data tables and relevant case studies.

Anatibant acts primarily by blocking the bradykinin B2 receptor, which is implicated in various physiological processes including inflammation, pain perception, and vascular permeability. The blockade of this receptor leads to several downstream effects:

  • Reduction of Inflammation : By inhibiting bradykinin signaling, Anatibant reduces the release of inflammatory mediators such as prostaglandins and reactive oxygen species (ROS), which are known to contribute to neuronal damage following injury .
  • Neuroprotection : Anatibant has demonstrated the ability to cross the blood-brain barrier (BBB), allowing it to exert protective effects on neural tissue. Studies indicate that it can significantly reduce brain edema and improve neurological outcomes in animal models of TBI .

Pharmacokinetics

The pharmacokinetic profile of Anatibant has been evaluated in clinical trials. Key findings include:

  • Absorption and Distribution : Anatibant is administered subcutaneously, with a high protein binding rate (>97.7%) and a dose-proportional pharmacokinetic response observed in severe TBI patients .
  • Half-Life and Clearance : Although specific values for half-life and clearance are not well-documented, studies suggest a stable pharmacokinetic profile across different doses .

Clinical Studies

Several clinical studies have assessed the efficacy and safety of Anatibant in treating TBI:

  • Phase I Study : A randomized, placebo-controlled trial involving 25 patients with severe TBI showed that single doses of Anatibant (3.75 mg or 22.5 mg) were well tolerated with no unexpected adverse events. Notably, levels of bradykinin metabolite BK1-5 increased significantly post-injury, supporting the drug's potential role in mitigating secondary brain damage .
  • Animal Models : Experimental studies using rat models have demonstrated that administration of Anatibant shortly after TBI leads to:
    • Reduction in Brain Edema : Up to 22% reduction in brain edema was observed when administered within 30 minutes post-injury .
    • Improved Neurological Function : Neurological deficits were reduced by 26% compared to control groups .

Data Summary

The following table summarizes key findings from studies on this compound:

Study TypeDosage / AdministrationKey Findings
Phase I Clinical Trial3.75 mg / 22.5 mg subcutaneouslyWell tolerated; increased BK1-5 levels post-injury
Animal Model (TBI)Administered within 30 minReduced brain edema by 22%; improved function by 26%
Autoradiographic StudyVarious dosesConfirmed BBB penetration; receptor displacement

Case Studies

In addition to controlled trials, anecdotal evidence from case studies suggests that patients receiving Anatibant may experience reduced intracranial pressure (ICP) and improved cerebral perfusion pressure following administration. However, the need for timely administration is critical; delays beyond one hour post-injury may diminish its effectiveness .

Properties

CAS No.

515880-69-0

Molecular Formula

C35H40Cl2N6O8S2

Molecular Weight

807.8 g/mol

IUPAC Name

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C34H36Cl2N6O5S.CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);1H3,(H,2,3,4)/t27-;/m0./s1

InChI Key

XSDHLAGTQUKMIQ-YCBFMBTMSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.